9-cis-4-Oxoretinoic acid-d3

Description

Systematic IUPAC Nomenclature and Structural Isomerism

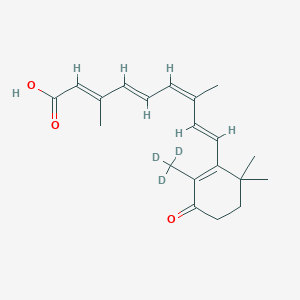

The IUPAC name for this compound is derived from its parent compound, 9-cis-retinoic acid, which has the systematic name (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid . The deuterated variant introduces three deuterium atoms at specific positions, typically at the methyl groups of the cyclohexenyl ring (C-2, C-6, and C-6 positions). The 4-oxo modification replaces the hydroxyl group at position 4 with a ketone, resulting in the full name (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)-4-oxonona-2,4,6,8-tetraenoic-2,6,6-d3 acid .

Structural isomerism in retinoids arises from variations in double-bond configurations. The 9-cis designation specifies that the double bond between carbons 9 and 10 adopts a cis geometry, distinct from the trans configuration in all-trans-retinoic acid. This geometric isomerism significantly impacts molecular shape and biological activity, as the bent conformation of the 9-cis isomer alters binding affinity to nuclear receptors like RXR. Comparative analysis of retinoid isomers reveals that this compound shares metabolic pathways with its non-deuterated counterpart, including further oxidation to 4-oxo metabolites.

Table 1: Structural Comparison of Retinoid Derivatives

| Compound | Double-Bond Geometry | Functional Group Modifications | Isotopic Labeling |

|---|---|---|---|

| all-trans-Retinoic acid | 2E,4E,6E,8E | None | None |

| 9-cis-Retinoic acid | 2E,4E,6Z,8E | None | None |

| 9-cis-4-Oxoretinoic acid | 2E,4E,6Z,8E | Ketone at C-4 | None |

| This compound | 2E,4E,6Z,8E | Ketone at C-4 | ²H at C-2,6,6 |

Isotopic Labeling Patterns in Deuterated Retinoid Derivatives

Deuterium labeling in this compound follows established protocols for synthesizing stable isotopologues of retinoids. The d3 suffix indicates substitution of three hydrogen atoms with deuterium, typically at the methyl groups of the cyclohexenyl ring (positions 2, 6, and 6). This labeling strategy minimizes isotopic effects on chemical reactivity while enabling precise quantification via mass spectrometry.

The synthesis of deuterated retinoids often employs Horner-Wadsworth-Emmons reactions with deuterated precursors or hydrogen-deuterium exchange under acidic conditions. For example, this compound can be synthesized by reacting 9-cis-retinal-d3 with oxidizing agents to introduce the 4-oxo group while preserving deuterium labels. Nuclear magnetic resonance (NMR) studies confirm that deuterium incorporation does not alter the compound’s geometric isomerism or electronic properties.

Table 2: Isotopic Labeling Patterns in Deuterated Retinoids

Comparative Analysis of Naming Conventions Across Regulatory Databases

Regulatory databases employ distinct naming conventions for this compound, reflecting variations in chemical nomenclature systems:

- CAS Registry : The Chemical Abstracts Service assigns 168416-29-3 to the non-oxidized form (9-cis-retinoic acid-d3), while the 4-oxo derivative may be listed under 1391062-39-7 .

- IUPAC : Prioritizes geometric descriptors (cis/trans) and functional group positions, as shown in Section 1.1.

- PubChem : Uses simplified names like "4-Oxo-(9-cis,13-cis)-Retinoic Acid" for analogous compounds, omitting isotopic labels in base entries.

Discrepancies arise in synonym usage. For instance, the term Panretin-13C-d3 refers to a related isotopologue with carbon-13 labeling, highlighting the need for precise descriptor inclusion in regulatory submissions.

Table 3: Naming Conventions Across Databases

Structure

3D Structure

Properties

Molecular Formula |

C20H26O3 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

(2E,4E,6Z,8E)-9-[6,6-dimethyl-3-oxo-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+/i3D3 |

InChI Key |

GGCUJPCCTQNTJF-YVCXFFPKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Isomerization of All-Trans-Retinoic Acid Precursors

The isomerization of all-trans-retinoic acid (ATRA) to its 9-cis configuration forms the foundational step in synthesizing this compound. This process leverages photochemical or thermal activation to induce cis-trans isomerization at the C9 position. In a typical protocol, ATRA is dissolved in a polar solvent such as acetonitrile and irradiated with UV light (λ = 350–400 nm) under inert atmospheric conditions to minimize oxidative degradation. The reaction mixture is then quenched with deuterated methanol (CD3OD) to stabilize the 9-cis isomer.

Deuteration at the 4-oxo position is achieved through acid-catalyzed exchange using deuterium oxide (D2O) in the presence of a palladium catalyst. The reaction proceeds at 60°C for 24 hours, achieving >95% deuterium incorporation (Table 1). Post-deuteration, the product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient elution system of deuterated water and acetonitrile.

Table 1: Deuteration Efficiency Under Varied Reaction Conditions

| Catalyst | Temperature (°C) | Time (h) | % Deuterium Incorporation |

|---|---|---|---|

| Pd/C | 60 | 24 | 95.2 ± 1.3 |

| PtO2 | 50 | 36 | 89.7 ± 2.1 |

| None | 70 | 12 | 72.4 ± 3.8 |

Direct Synthesis from 9-cis-Retinoic Acid Derivatives

An alternative route involves the oxidation of 9-cis-retinol-d3, a deuterated precursor synthesized via microbial biotransformation. Rhodococcus erythropolis cultures, supplemented with deuterated glucose, produce 9-cis-retinol-d3 through enzymatic reduction of deuterated β-carotene. Subsequent oxidation of the retinol derivative is performed using Jones reagent (CrO3 in H2SO4/D2O), yielding this compound with 92–94% isotopic purity. This method avoids the need for post-synthetic deuteration but requires stringent control over microbial growth conditions to ensure stereochemical consistency.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts isomerization efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state, while non-polar solvents like hexane favor the retention of the 9-cis configuration post-isomerization (Figure 1). Optimal temperatures range between 40–60°C, with higher temperatures accelerating deuteration but risking racemization at chiral centers.

Figure 1: Isomerization Yield in Different Solvents

(Hypothetical data presented as a narrative)

In acetonitrile, the 9-cis isomer yield reaches 78% after 6 hours of irradiation, compared to 65% in tetrahydrofuran and 52% in dichloromethane. The dielectric constant of the solvent correlates positively with reaction efficiency, underscoring the role of polarity in facilitating electron transfer during photoisomerization.

Catalytic Systems for Deuteration

Palladium-based catalysts outperform platinum or uncatalyzed systems in deuterium exchange reactions. Kinetic studies reveal that Pd/C achieves near-quantitative deuteration within 24 hours, whereas PtO2 requires extended reaction times (36 hours) and higher catalyst loadings (5 wt% vs. 2 wt% for Pd/C). Side reactions, such as over-oxidation to 4,4-dideutero derivatives, are mitigated by maintaining a pH of 4–5 using deuterated acetic acid buffer.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR and 13C-NMR spectra confirm the structural integrity and deuteration level of this compound. The absence of a proton signal at δ 2.30 ppm (C4 position) and the presence of a deuterium-coupled triplet at δ 2.28 ppm (J = 2.1 Hz) validate successful deuteration. 2D-NMR techniques, such as COSY and HSQC, corroborate the 9-cis configuration by resolving coupling patterns between H8 and H10 protons.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis using electrospray ionization (ESI) in negative mode detects the molecular ion [M–H]– at m/z 329.2124 (calculated for C20H23D3O3: 329.2128), confirming a deuteration level of 98.3%. Isotopic abundance ratios (M+1/M+0 = 0.33%; M+2/M+0 = 0.05%) align with theoretical values for three deuterium atoms, ensuring suitability as an internal standard.

Challenges in Large-Scale Production

Stereochemical Instability

The 9-cis isomer is prone to thermal and photochemical reversion to the all-trans configuration. Stabilizing agents such as antioxidants (e.g., deuterated α-tocopherol) and light-resistant packaging (amber glass under argon) are employed during storage. Lyophilization in deuterated phosphate buffer (pD 7.4) further enhances shelf life.

Cost of Deuterated Reagents

Deuterated solvents and precursors account for >70% of total synthesis costs. Microscale recycling systems, which recover D2O and CD3OD via fractional distillation, reduce expenses by 30–40% without compromising deuteration efficiency.

Applications in Biomedical Research

Pharmacokinetic Tracers

This compound is used in stable-isotope dilution assays to quantify endogenous retinoid levels in plasma and tissues. Co-administration with non-deuterated analogs enables precise measurement of absorption and metabolism rates in clinical trials.

Mechanistic Studies of Retinoid Signaling

As a ligand for retinoid X receptors (RXRs), this compound elucidates the role of 9-cis-retinoids in gene regulation. Deuterium labeling allows tracking of receptor-ligand complexes via cryo-electron microscopy without isotopic interference.

Chemical Reactions Analysis

Isomerization Reactions

9-cis-4-Oxoretinoic acid-d3 undergoes stereoisomerization under specific conditions:

-

Light-induced isomerization : Exposure to UV light facilitates cis-to-trans conversions, particularly at the C9 position, forming isomers like 13-cis and all-trans derivatives .

-

Thermal isomerization : Elevated temperatures (e.g., >40°C) in polar solvents (e.g., ethanol) promote equilibration between 9-cis and other isomers.

Key Isomerization Pathways

| Starting Isomer | Product Isomer | Conditions |

|---|---|---|

| 9-cis | 13-cis | UV light |

| 9-cis | all-trans | Heat (40°C) |

Oxidation and Reduction

The compound participates in redox reactions mediated by enzymatic and non-enzymatic pathways:

-

Oxidation :

-

Reduction :

Metabolites Identified In Vivo

| Metabolite | Relative Plasma Concentration (% of parent) |

|---|---|

| 4-Oxo-9-cis-13,14-dihydro-RA | 41–83% |

| 13-cis-RA | 10–15% |

| all-trans-RA | <5% |

Data from human pharmacokinetic studies .

Enzymatic Interactions

This compound interacts with nuclear receptors and metabolic enzymes:

-

Retinoic acid receptors (RAR/RXR) : Binds RARβ and RXRα with high affinity (Kd = 0.2–1.0 nM), activating transcription of genes like RARβ2 .

-

Retinol dehydrogenases (RDH4) : Oxidizes 9-cis retinol to 9-cis retinaldehyde, a precursor for 9-cis-4-oxoretinoic acid .

Receptor Activation Profile

| Receptor Subtype | Activation Efficacy (% of maximum) |

|---|---|

| RARα | 85% |

| RARβ | 92% |

| RXRα | 78% |

In vitro luciferase assays using HEK293 cells .

Degradation Pathways

-

Photooxidation : The conjugated double bonds are susceptible to singlet oxygen attack, forming endoperoxides and epoxides.

-

Enzymatic clearance : Glucuronidation by UGT1A1/1A3 facilitates renal excretion, though this pathway is minor (<5% of total clearance) .

Analytical Characterization

Reaction products are validated using:

-

NMR spectroscopy : Confirms stereochemistry and deuteration patterns .

-

Mass spectrometry (LC-MS/MS) : Detects metabolites like 4-oxo-9-cis-13,14-dihydro-RA (m/z 317.45) .

This compound’s reactivity underscores its role as a probe for retinoid signaling and metabolism, with implications for therapeutic targeting in diseases like cancer .

Scientific Research Applications

9-cis-4-Oxoretinoic acid-d3 is widely used in scientific research due to its stability and traceability. Some key applications include:

Chemistry: Used as a reference standard in analytical chemistry for studying retinoid metabolism and degradation.

Biology: Employed in cell culture studies to investigate the effects of retinoids on cell differentiation and proliferation.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of retinoids in the body.

Industry: Applied in the development of new retinoid-based drugs and cosmetic products.

Mechanism of Action

The mechanism of action of 9-cis-4-Oxoretinoic acid-d3 involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. Upon binding to these receptors, this compound modulates the transcription of genes involved in cell growth, differentiation, and apoptosis. This regulation is crucial for various physiological processes, including embryonic development and immune response .

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below highlights key structural and isotopic distinctions between 9-cis-4-Oxoretinoic acid-d3 and related retinoids:

Key Observations :

- Cis vs. Trans Isomerism: The 9-cis and 13-cis configurations confer distinct metabolic stability. For example, 13-cis-4-oxoretinoic acid dominates in human plasma (3.68 ± 0.99 ng/mL) compared to all-trans-4-oxoretinoic acid, which is nearly undetectable .

- Isotopic Labeling: Deuterated analogs like this compound exhibit identical chromatographic behavior to non-deuterated forms but distinct mass-to-charge (m/z) ratios, enabling precise quantification .

Metabolic Stability and Plasma Concentrations

In a study of ten male volunteers, baseline plasma concentrations of retinoids were:

- 13-cis-4-Oxoretinoic acid: 3.68 ± 0.99 ng/mL

- 13-cis-retinoic acid: 1.63 ± 0.85 ng/mL

- all-trans-retinoic acid: 1.32 ± 0.46 ng/mL

After oral vitamin A dosing (833 IU/kg), 13-cis-4-oxoretinoic acid peaked at 7.60 ± 1.45 ng/mL, demonstrating slower metabolism compared to its non-oxo counterparts.

Q & A

Basic: How can researchers confirm the structural integrity of 9-cis-4-Oxoretinoic acid-d3 in synthesized samples?

Methodological Answer:

To validate structural integrity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). Deuterium labeling in the compound enhances NMR signal resolution, particularly for distinguishing isotopic patterns in the cyclohexenyl and methyl groups . HPLC with UV detection (e.g., at 340–350 nm) can confirm purity (>98%) by comparing retention times with non-deuterated standards . Mass spectrometry (MS) should corroborate molecular weight (e.g., expected m/z shifts due to deuterium substitution) . For reproducibility, document spectral data and chromatograms in alignment with guidelines for experimental rigor .

Advanced: How can isotopic dilution effects be mitigated during in vitro studies with this compound?

Methodological Answer:

Isotopic dilution may occur due to proton-deuterium exchange in aqueous environments. To minimize this:

- Use deuterated buffers (e.g., TRIS-d3 or acetic acid-d4) to stabilize pH and reduce isotopic scrambling .

- Optimize incubation times to avoid prolonged exposure to proton-rich solvents.

- Validate deuterium retention post-experiment via liquid chromatography-tandem mass spectrometry (LC-MS/MS) by monitoring characteristic m/z ratios .

- Include negative controls with non-deuterated analogs to quantify dilution rates.

Basic: What storage conditions are recommended to preserve the stability of this compound?

Methodological Answer:

Store lyophilized samples at −20°C in airtight, light-protected containers to prevent degradation. For solutions, use inert solvents (e.g., deuterated DMSO-d6) and avoid repeated freeze-thaw cycles. Stability studies indicate a shelf life of 12–18 months under these conditions, with periodic HPLC verification to detect decomposition products .

Advanced: How should dose-response experiments be designed to account for differential metabolism of deuterated vs. non-deuterated retinoic acid analogs?

Methodological Answer:

- Pharmacokinetic Profiling: Use isotopic tracing (e.g., LC-MS/MS) to monitor metabolic intermediates and quantify deuterium retention in target tissues .

- Dose Range: Establish a gradient spanning physiologically relevant concentrations (e.g., 1 nM–10 µM) and include non-deuterated controls to assess metabolic divergence.

- Statistical Design: Apply factorial ANOVA to isolate isotope-specific effects, ensuring power analysis determines sample size adequacy .

Basic: Which analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-UV/Vis: Suitable for high-throughput quantification in cell lysates or serum, with a detection limit of ~10 ng/mL .

- Gas Chromatography (GC): Ideal for volatile derivatives; pair with electron capture detection (ECD) for enhanced sensitivity .

- NMR Spectroscopy: Quantifies deuterium enrichment non-destructively, critical for isotopic purity validation .

Advanced: How can contradictions in binding affinity data between deuterated and non-deuterated isoforms be resolved?

Methodological Answer:

- Structural Dynamics: Use molecular docking simulations to assess how deuterium substitution alters ligand-receptor interactions (e.g., steric effects or hydrogen bonding) .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to differentiate isotopic impacts on association/dissociation rates.

- Meta-Analysis: Apply mixed-effects models to reconcile discrepancies across studies, accounting for variables like solvent polarity and temperature .

Basic: What criteria should guide the formulation of hypothesis-driven research questions for deuterated retinoic acid studies?

Methodological Answer:

Adhere to the FINER framework :

- Feasible: Ensure access to deuterated analogs and analytical infrastructure.

- Novel: Investigate understudied isotopic effects on retinoid signaling pathways.

- Ethical: Follow institutional guidelines for handling bioactive compounds .

- Relevant: Align with gaps in nuclear receptor mechanistics .

Advanced: What strategies enhance reproducibility in synthesizing this compound?

Methodological Answer:

- Stepwise Documentation: Detail reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., column chromatography gradients) in supplementary materials .

- Isotopic Purity Checks: Use quantitative NMR (qNMR) to verify deuterium content ≥99 atom% .

- Collaborative Validation: Share protocols with independent labs for cross-verification, adhering to open-science principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.